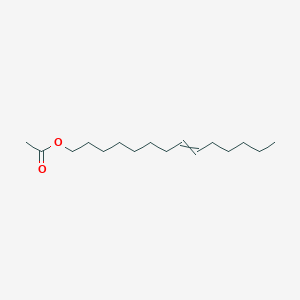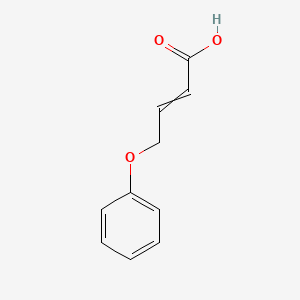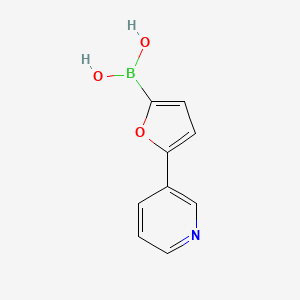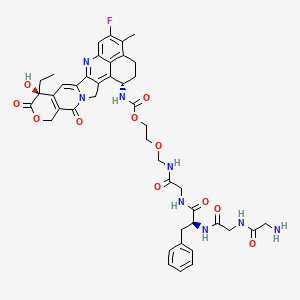
2-(4-(Dihexylamino)benzylidene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Dihexylamino)benzylidene)malononitrile is an organic compound that belongs to the class of benzylidenemalononitrile derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The presence of the dihexylamino group enhances the compound’s solubility and electronic characteristics, making it a subject of interest in the fields of chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dihexylamino)benzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between benzaldehyde derivatives and malononitrile in the presence of a base catalyst. For instance, the reaction can be catalyzed by hydrotalcite-based catalysts, such as Ti-Al-Mg hydrotalcite, under mild conditions . The reaction is usually performed in an organic solvent like ethyl acetate at a temperature of around 60°C, achieving high selectivity and conversion rates .
Industrial Production Methods
Industrial production of benzylidenemalononitrile derivatives often employs eco-friendly catalytic processes to minimize environmental impact. The use of solid catalysts, such as modified hydrotalcites, allows for the development of green and sustainable industrial processes . These catalysts can be reused multiple times, making the process cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(4-(Dihexylamino)benzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dihexylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzylidenemalononitrile derivatives.
科学的研究の応用
2-(4-(Dihexylamino)benzylidene)malononitrile has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(4-(Dihexylamino)benzylidene)malononitrile involves its interaction with molecular targets through its electron-donating and accepting groups. The compound can participate in charge transfer interactions, influencing various biochemical pathways. Its ability to form stable complexes with metal ions also contributes to its biological activity .
類似化合物との比較
Similar Compounds
- Benzylidenemalononitrile
- (4-Chlorobenzylidene)malononitrile
- (4-Hydroxybenzylidene)malononitrile
- (4-(Dimethylamino)benzylidene)malononitrile
Uniqueness
2-(4-(Dihexylamino)benzylidene)malononitrile stands out due to the presence of the dihexylamino group, which enhances its solubility and electronic properties compared to other benzylidenemalononitrile derivatives. This unique feature makes it particularly valuable in applications requiring high solubility and specific electronic characteristics .
特性
CAS番号 |
102348-86-7 |
|---|---|
分子式 |
C22H31N3 |
分子量 |
337.5 g/mol |
IUPAC名 |
2-[[4-(dihexylamino)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C22H31N3/c1-3-5-7-9-15-25(16-10-8-6-4-2)22-13-11-20(12-14-22)17-21(18-23)19-24/h11-14,17H,3-10,15-16H2,1-2H3 |
InChIキー |
VUKZQFJCCITIMR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN(CCCCCC)C1=CC=C(C=C1)C=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080384.png)
![(3R)-3-(4-chlorophenyl)-4-[({4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]butanoic acid](/img/structure/B14080385.png)



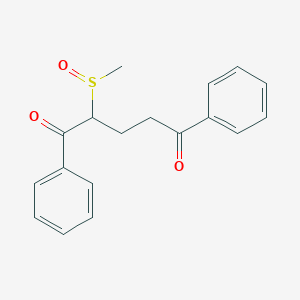

![{4-[(4-Amino-2-fluorophenyl)carbonyl]piperazin-1-yl} tert-butyl formate](/img/structure/B14080439.png)
![1-(3,4-Dichlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080440.png)
![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080447.png)
